(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride

Description

BenchChem offers high-quality (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,3S)-3-aminocyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRMNPPUVLZEIJ-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715423 | |

| Record name | (1R,3S)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19042-35-4 | |

| Record name | 19042-35-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1R,3S)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,3S)-3-aminocyclopentane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride chemical properties.

An In-Depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, a chiral building block of significant interest in modern drug discovery and development. Its unique stereochemistry and constrained cyclic structure make it a valuable scaffold for introducing specific conformational properties into bioactive molecules. This document is intended for researchers, medicinal chemists, and process development scientists, offering insights into its chemical properties, synthesis, analysis, and applications.

Core Chemical Identity and Physicochemical Properties

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is the hydrochloride salt of a specific stereoisomer of 3-aminocyclopentanecarboxylic acid. The "(1R,3S)" designation defines the absolute configuration at the two chiral centers, which is crucial for its specific interactions with biological targets.[1] The hydrochloride salt form is typically preferred in laboratory and development settings to improve stability and handling characteristics compared to the free amino acid (zwitterionic) form.

The fundamental properties of this compound are summarized in the table below. This data is critical for designing synthetic reactions, developing analytical methods, and formulating experimental protocols.

| Property | Value | Source(s) |

| CAS Number | 147780-44-7 | [2][3][4] |

| Molecular Formula | C₆H₁₂ClNO₂ | [2][4] |

| Molecular Weight | 165.62 g/mol | [2][4] |

| Physical Form | Solid, off-white to beige crystalline powder | [5] |

| Purity | Typically ≥97% | [3] |

| Melting Point | 172.1 °C (for the free base) | [5][6] |

| Solubility | Slightly soluble in water (for the free base) | [5] |

| InChI Key | YJRMNPPUVLZEIJ-JBUOLDKXSA-N | [3] |

Structural Elucidation and Stereochemistry

The precise three-dimensional arrangement of atoms in (1R,3S)-3-Aminocyclopentanecarboxylic acid is fundamental to its utility. The cyclopentane ring constrains the molecule, and the cis relationship between the amino and carboxylic acid groups (as dictated by the 1R,3S configuration) presents a specific spatial orientation for further chemical modification.

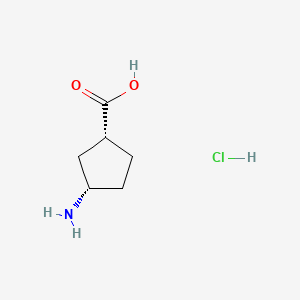

Caption: Chemical structure of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.

Applications in Pharmaceutical Research and Development

This molecule is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial chiral building block. Its constrained structure allows it to act as a mimic of natural amino acids or peptide turns, a strategy frequently employed in medicinal chemistry to enhance potency, selectivity, and metabolic stability.

-

Neurological Disorders: Due to its structural similarity to neurotransmitter amino acids like GABA and glutamate, this scaffold is explored for developing drugs targeting neurological pathways.[7][8]

-

Peptidomimetics: It is used to synthesize cyclic RGD (Arginine-Glycine-Aspartic acid) peptides, which are crucial for studying cell adhesion processes mediated by integrins.[5]

-

Antagonists for Inflammatory Pathways: The compound is a documented intermediate in the preparation of potent and selective antagonists for chemokine receptor CCR1, a target for inflammatory diseases.[5]

-

Chiral Synthesis: As a pure enantiomer, it is a valuable starting material in asymmetric synthesis, ensuring the production of enantiomerically pure final compounds, which is a regulatory requirement for many modern drugs.[7]

Synthesis and Manufacturing Insights

The synthesis of enantiomerically pure (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride presents a significant challenge due to the two stereocenters. Industrial routes often prioritize stereocontrol and cost-effectiveness. While specific proprietary methods vary, a common strategy involves a chiral Diels-Alder reaction followed by several transformation steps.

A generalized synthetic workflow is outlined below. The key is establishing the correct stereochemistry early in the process.

Caption: High-level workflow for a potential synthetic route.

This approach, suggested by patent literature for related structures, often begins with a copper-catalyzed Diels-Alder reaction between cyclopentadiene and a chiral nitrosyl compound.[9][10] This step is critical as it sets the relative and absolute stereochemistry. Subsequent steps involve reduction, deprotection of protecting groups, and finally, acidification with hydrochloric acid to isolate the target product.[9][10] The choice of chiral auxiliary and reaction conditions is paramount for achieving high enantiomeric excess (ee).[6]

Analytical Methodologies for Quality Control

Ensuring the chemical purity and stereochemical integrity of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is essential for its use in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the primary method for this assessment.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol provides a self-validating system for assessing the purity of the title compound. The causality behind the chosen parameters is to achieve optimal separation from potential impurities, such as stereoisomers or synthesis byproducts.

Objective: To determine the purity of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride by area percent.

Instrumentation:

-

HPLC system with UV detector

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Sample Diluent: Water or Mobile Phase A

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phases by adding 1 mL of TFA to 1 L of HPLC-grade water (for A) and 1 L of HPLC-grade acetonitrile (for B). Degas before use.

-

Standard/Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve in 10 mL of diluent to achieve a concentration of ~0.5 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore, low UV is necessary)

-

Injection Volume: 10 µL

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |

-

-

Analysis: Inject the sample and integrate all peaks. Calculate the area percent of the main peak relative to the total area of all peaks.

Trustworthiness Check: The system suitability is confirmed by ensuring the main peak is sharp and symmetrical. The use of a gradient ensures that both polar and non-polar impurities are eluted from the column, providing a comprehensive purity assessment.

Safety, Handling, and Storage

Proper handling of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is crucial for laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.

| Hazard Information | GHS Classification | Precautionary Statements |

| Signal Word | Warning | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338 |

| Pictogram | GHS07 (Harmful/Irritant) | |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][11] |

Handling:

-

Use in a well-ventilated area or fume hood to avoid inhalation of dust.[12]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

-

Avoid contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.[12]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Recommended storage temperature is 4°C.

-

Protect from light to prevent degradation.

Conclusion

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a specialized chemical intermediate whose value lies in its defined stereochemistry and rigid structure. For the drug development professional, it offers a reliable tool for creating conformationally constrained molecules with improved pharmacological properties. A thorough understanding of its chemical properties, analytical profiles, and handling requirements is essential for its effective and safe application in the synthesis of next-generation therapeutics.

References

-

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497. PubChem. [Link]

-

(1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. PubChem. [Link]

-

WO/2020/132819 METHOD FOR PREPARING (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE. WIPO Patentscope. [Link]

-

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride - Amino Acide Derivatives. Crysdot. [Link]

- CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

(1R,3S)-3-aminocyclopentane-1-carboxylic acid Hydrochloric Acid Salt | 147780-44-7. Bio-Techne. [Link]

-

(1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride. Cenmed. [Link]

Sources

- 1. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]

- 3. (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride [cymitquimica.com]

- 4. biosynth.com [biosynth.com]

- 5. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]

- 6. (1R,3S)-3-Aminocyclopentanecarboxylic acid, 95%, 98% ee | Fisher Scientific [fishersci.ca]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 10. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 11. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: Structure, Stereochemistry, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a conformationally restricted analog of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). Its rigid cyclopentane core locks the amino and carboxylic acid functional groups in a specific spatial orientation, making it a valuable tool in neuropharmacology and a key building block for the development of novel therapeutics targeting GABA receptors. This guide provides a comprehensive overview of its structure, stereochemistry, synthesis, and its significance in drug discovery, with a particular focus on its interaction with GABA receptors.

Molecular Structure and Stereochemistry: A Foundation of Specificity

The therapeutic potential and biological activity of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride are intrinsically linked to its precise three-dimensional structure. The molecule possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring, giving rise to four possible stereoisomers. The (1R,3S) designation specifies a particular enantiomer with a defined absolute configuration.

The IUPAC name, cis-(1R,3S)-3-aminocyclopentane-1-carboxylic acid, reveals a crucial stereochemical feature: the amino group at C3 and the carboxylic acid group at C1 are on the same face of the cyclopentane ring.[1][2] This cis relationship is a key determinant of its biological activity, as it mimics a specific conformation of GABA, allowing it to interact with GABA receptors.

The hydrochloride salt is formed by the protonation of the amino group, which enhances the compound's stability and solubility in aqueous media, a desirable property for pharmaceutical applications.

| Identifier | Value | Source |

| Chemical Formula | C₆H₁₂ClNO₂ | [3] |

| Molecular Weight | 165.62 g/mol | [3] |

| CAS Number | 147780-44-7 | N/A |

| Appearance | White to off-white solid | [3][4] |

Visualizing the Stereochemistry

To fully appreciate the spatial arrangement of the functional groups, a three-dimensional representation is essential. The cyclopentane ring adopts a non-planar, puckered conformation, which influences the positioning of the amino and carboxyl substituents.

Caption: 2D representation of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride highlighting the cis-stereochemistry.

Synthesis and Characterization: Achieving Stereochemical Purity

The synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride presents a significant challenge due to the need for precise control over the stereochemistry at two chiral centers. Several synthetic strategies have been developed, often employing chiral starting materials or asymmetric reactions to achieve the desired enantiopurity.

Conceptual Synthetic Approach

The key steps in such a synthesis would likely involve:

-

Chiral Diels-Alder Reaction: A hetero-Diels-Alder reaction between cyclopentadiene and a chiral nitroso species (generated in situ) can establish the desired (1R,3S) stereochemistry in the resulting cycloadduct. The choice of a suitable chiral auxiliary is critical for high stereoselectivity.

-

Reduction and Functional Group Manipulations: The initial cycloadduct would then undergo a series of reduction and functional group transformations to convert the nitrogen-containing moiety to an amine and to introduce the carboxylic acid functionality.

-

Purification and Salt Formation: The final free amino acid is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Caption: Conceptual workflow for the stereoselective synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.

Characterization

The structural integrity and purity of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride are confirmed through a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the aliphatic region corresponding to the cyclopentane ring protons. The chemical shifts and coupling constants would be indicative of the cis stereochemistry. |

| ¹³C NMR | Signals corresponding to the five cyclopentane carbons and the carbonyl carbon of the carboxylic acid. |

| FTIR | Characteristic absorption bands for the N-H stretches of the ammonium salt, the C=O stretch of the carboxylic acid, and O-H stretching vibrations.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₆H₁₁NO₂) and a fragmentation pattern consistent with the cyclopentane ring structure. |

| Chiral HPLC | A single major peak, confirming the enantiomeric purity of the (1R,3S) isomer. |

Mechanism of Action and Applications in Drug Discovery

The primary pharmacological interest in (1R,3S)-3-Aminocyclopentanecarboxylic acid lies in its activity as a GABA analogue. By restricting the conformation of the GABA backbone, it provides a tool to probe the specific spatial requirements of GABA receptors.

Interaction with GABA Receptors

Research has shown that the stereoisomers of 3-aminocyclopentanecarboxylic acid exhibit distinct pharmacological profiles at different GABA receptor subtypes. Of particular note is their activity at GABA-C receptors, which are ligand-gated chloride ion channels with a unique pharmacology compared to the more ubiquitous GABA-A and GABA-B receptors.

A study on recombinant human GABA-C receptors expressed in Xenopus oocytes revealed that (-)-cis-3-aminocyclopentanecarboxylic acid, which corresponds to the (1R,3S) enantiomer, is a moderately potent partial agonist at both ρ1 and ρ2 GABA-C receptors.[6]

| Compound | EC₅₀ at ρ1 GABA-C (µM) | EC₅₀ at ρ2 GABA-C (µM) |

| (+)-cis-3-aminocyclopentanecarboxylic acid | 26.1 ± 1.1 | 20.1 ± 2.1 |

| (-)-cis-3-aminocyclopentanecarboxylic acid ((1R,3S)-isomer) | 78.5 ± 3.5 | 63.8 ± 23.3 |

Data from Chebib et al., European Journal of Pharmacology, 2001.[6]

This data highlights the stereoselectivity of the GABA-C receptor, with the different enantiomers displaying varying potencies. The ability of the (1R,3S) isomer to act as a partial agonist suggests it can modulate GABAergic neurotransmission in a more nuanced manner than a full agonist.

Caption: Mechanism of action of (1R,3S)-3-Aminocyclopentanecarboxylic acid at the GABA-C receptor.

Therapeutic Implications and Future Directions

The unique pharmacological profile of (1R,3S)-3-Aminocyclopentanecarboxylic acid and its derivatives makes them attractive candidates for the development of drugs targeting neurological and psychiatric disorders where GABAergic dysfunction is implicated. The stereochemical rigidity of the cyclopentane scaffold provides a platform for designing subtype-selective GABA receptor modulators with improved side-effect profiles compared to less specific agents.

Future research in this area will likely focus on:

-

Synthesis of Novel Derivatives: Modifying the cyclopentane ring with additional functional groups to enhance potency and selectivity for specific GABA receptor subtypes.

-

In-depth Pharmacological Profiling: A comprehensive evaluation of the activity of these compounds at a wider range of GABA receptor subtypes and in various preclinical models of disease.

-

Structural Biology Studies: Elucidating the precise binding mode of (1R,3S)-3-Aminocyclopentanecarboxylic acid within the GABA-C receptor to guide the rational design of new drugs.

Conclusion

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a molecule of significant interest to the scientific and drug development communities. Its well-defined stereochemistry and conformationally restricted structure provide a unique tool for probing the intricacies of GABA receptor pharmacology. As our understanding of the role of different GABA receptor subtypes in various disease states continues to grow, the importance of precisely engineered molecules like this will undoubtedly increase, paving the way for the development of the next generation of therapies for neurological and psychiatric disorders.

References

-

PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Aapptec Peptides. (-)-(1R,3S)-N-Fmoc-3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]

- Google Patents. (CN102633657A) Preparation method of cis-3-amino-cyclopentanol hydrochloride.

-

PubMed. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]

- Google Patents. (CN112574046A) Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Chebib, M., Duke, R. K., Allan, R. D., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABAC receptors. European journal of pharmacology, 430(2-3), 185–192. Retrieved from [Link]

-

PubMed. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Retrieved from [Link]

-

ResearchGate. GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Retrieved from [Link]

-

WIPO Patentscope. (WO/2020/132819) METHOD FOR PREPARING (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE. Retrieved from [Link]

-

RSC Publishing. A fully enzymatic esterification/transesterification sequence for the preparation of symmetrical and unsymmetrical trehalose diacyl conjugates. Retrieved from [Link]

-

PubMed. 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Retrieved from [Link]

- Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.

-

MDPI. Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Retrieved from [Link]

- Anderson, R.C., Jarema, J.A., Shapiro, M.J., Stokes, J.P., & Ziliox, M. (1995). J. Org. Chem. 60, 2650.

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. Retrieved from [Link]

-

MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. Mass spectrum of cyclopentane. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Retrieved from [Link]

-

PMC. An Update: Enzymatic Synthesis for Industrial Applications. Retrieved from [Link]

-

ResearchGate. Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Retrieved from [Link]

Sources

- 1. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

CAS Number: 147780-44-7

Introduction: A Versatile Chiral Building Block in Modern Drug Discovery

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a non-proteinogenic, cyclic amino acid that has emerged as a critical chiral building block in contemporary pharmaceutical research and development. Its rigid cyclopentane scaffold, combined with the stereochemically defined amino and carboxylic acid functionalities, offers a unique three-dimensional structure that is invaluable for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its synthesis and purification to its potential mechanisms of action and practical applications in experimental settings. The structural similarity of this compound to endogenous neurotransmitters like γ-aminobutyric acid (GABA) makes it a particularly interesting scaffold for developing modulators of neurological function.[1] Its utility extends to the synthesis of complex molecules where precise stereochemical control is paramount for achieving desired biological activity and minimizing off-target effects.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is essential for its effective use in research and synthesis. As a hydrochloride salt, the compound exhibits improved solubility in aqueous media compared to its free amino acid form, a critical attribute for biological assays and certain reaction conditions.

| Property | Value | Source |

| CAS Number | 147780-44-7 | [2] |

| Molecular Formula | C₆H₁₂ClNO₂ | [2] |

| Molecular Weight | 165.62 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8°C, protect from light | [2] |

| Solubility | Soluble in water | General knowledge |

Synthesis and Purification: Achieving Enantiopurity

The synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride with high enantiomeric purity is a key challenge, addressed through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution of Racemic cis-3-Aminocyclopentanecarboxylic Acid

A common and scalable approach involves the resolution of racemic cis-3-aminocyclopentanecarboxylic acid. This method leverages the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their differing solubilities. (R)-(-)-1-Phenylethylamine is a frequently employed resolving agent for this purpose.[3]

Workflow for Chiral Resolution:

Caption: Chiral resolution and salt formation workflow.

Experimental Protocol: Chiral Resolution and Hydrochloride Salt Formation

-

Diastereomeric Salt Formation: Dissolve racemic cis-3-aminocyclopentanecarboxylic acid in a suitable solvent mixture, such as ethanol and water. Add an equimolar amount of (R)-(-)-1-phenylethylamine.[3]

-

Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of (1R,3S)-3-aminocyclopentanecarboxylic acid with (R)-(-)-1-phenylethylamine will preferentially crystallize due to its lower solubility.

-

Isolation of Diastereomeric Salt: Collect the precipitated salt by filtration and wash with a cold solvent to remove impurities.

-

Liberation of the Free Amino Acid: Treat the isolated diastereomeric salt with a strong acid, such as hydrochloric acid, to protonate the amine of the resolving agent and liberate the free (1R,3S)-3-aminocyclopentanecarboxylic acid.

-

Formation of the Hydrochloride Salt: Dissolve the purified free amino acid in a suitable solvent like isopropanol. Add a solution of hydrogen chloride in isopropanol. The hydrochloride salt will precipitate out of the solution.

-

Final Purification: Collect the (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Asymmetric Synthesis

Enantioselective synthesis offers a more direct route to the desired stereoisomer, avoiding the loss of 50% of the material inherent in classical resolution. One patented method for a related compound, (1R,3S)-3-aminocyclopentanol hydrochloride, involves a hetero-Diels-Alder reaction between cyclopentadiene and a chiral nitrosyl compound generated in situ.[4] This is followed by a series of stereocontrolled reduction and deprotection steps. A similar strategy can be adapted for the synthesis of the carboxylic acid derivative.

Mechanism of Action: A Putative Modulator of Inhibitory Neurotransmission

The structural analogy of (1R,3S)-3-aminocyclopentanecarboxylic acid to GABA suggests its potential interaction with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[5] While direct pharmacological data for the hydrochloride salt is limited, studies on related aminocyclopentane derivatives indicate that they can act as modulators of GABAergic signaling. Some analogs have been shown to be antagonists at GABA(A) receptors.[6]

The constrained cyclic structure of (1R,3S)-3-aminocyclopentanecarboxylic acid likely restricts its conformational flexibility, potentially leading to a specific interaction with a particular subtype of GABA receptor or a distinct binding pocket compared to the flexible endogenous ligand, GABA.

Furthermore, some aminocyclopentane dicarboxylic acid analogs have been shown to interact with metabotropic glutamate receptors (mGluRs), suggesting that the aminocyclopentane scaffold can be a versatile platform for targeting different neurotransmitter systems.[7] However, the (1R,3S) stereoisomer of 1-aminocyclopentane-1,3-dicarboxylic acid was found to be significantly less potent at mGluRs compared to its (1S,3R) counterpart.[8]

Proposed Investigational Workflow for Mechanism of Action:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride | 147780-44-7 [sigmaaldrich.com]

- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDSP - GABA [kidbdev.med.unc.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride mechanism of action.

An In-depth Technical Guide to the Mechanism of Action of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] As a hydrochloride salt, this compound exhibits favorable physicochemical properties for research applications. Its core mechanism of action is centered on the modulation of GABAergic neurotransmission through the inhibition of GABA transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, it elevates extracellular GABA concentrations, thereby enhancing the activation of postsynaptic GABA receptors and potentiating inhibitory signaling. This guide provides a detailed examination of this mechanism, supported by established biochemical principles and detailed experimental protocols for its characterization.

Introduction: The GABAergic System and the Role of Transporters

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[2][3] Its signaling is crucial for counterbalancing neuronal excitability and maintaining homeostasis within the brain.[4][5] Disturbances in GABAergic function are implicated in a host of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and insomnia.[4][6]

The action of synaptically released GABA is terminated by its rapid removal from the extracellular space. This clearance is primarily mediated by a family of neurotransmitter/sodium symporters known as GABA transporters (GATs).[5] These transporters, located on the plasma membranes of both presynaptic neurons and surrounding glial cells, actively reabsorb GABA into the cytoplasm for recycling.[3][5]

Four main subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[5][7]

-

GAT-1 (SLC6A1): The predominant subtype in the brain, found mainly on presynaptic neuronal terminals.[5][7]

-

GAT-3 (SLC6A11): Located predominantly on the processes of astrocytes surrounding the synapse.[7]

-

GAT-2 (SLC6A13) & BGT-1 (SLC6A12): Expressed at lower levels in the brain, primarily in the meninges, but also found in peripheral tissues like the liver and kidneys.[5]

Inhibiting these transporters is a validated therapeutic strategy. By blocking GABA reuptake, GAT inhibitors increase the concentration and residence time of GABA in the synaptic cleft, leading to prolonged activation of GABA receptors and enhanced inhibitory neurotransmission.[2][8] This mechanism underlies the therapeutic effect of anticonvulsant drugs like Tiagabine, a selective GAT-1 inhibitor.[8][9]

(1R,3S)-3-Aminocyclopentanecarboxylic acid, with its rigid cyclopentane backbone, represents a class of "conformationally restricted" GABA analogs.[10][11] This structural rigidity is a key design principle in medicinal chemistry to achieve selectivity and potency for specific biological targets, in this case, the GABA transporters.

Core Mechanism of Action: Inhibition of GABA Transporters

The primary mechanism of action for (1R,3S)-3-Aminocyclopentanecarboxylic acid is the competitive inhibition of GABA transporters. Its structural similarity to GABA allows it to be recognized by and bind to the substrate-binding site on the GAT proteins.

Molecular Interaction with GATs

GABA transport is an active process that couples the translocation of GABA to the electrochemical gradients of sodium (Na⁺) and chloride (Cl⁻) ions.[5] The transporter protein undergoes a series of conformational changes to bind GABA and the co-transported ions from the extracellular space and release them into the cytoplasm.

(1R,3S)-3-Aminocyclopentanecarboxylic acid acts as a competitive inhibitor. It binds to the same orthosteric site as GABA but is either transported much less efficiently or not at all, effectively occupying the transporter and preventing it from clearing synaptic GABA. This leads to an accumulation of extracellular GABA. The cis-stereochemistry of the amino and carboxylic acid groups is crucial for orienting the molecule correctly within the transporter's binding pocket.

The enhanced GABA levels subsequently lead to a greater activation of both synaptic and extrasynaptic GABA receptors (e.g., GABA-A and GABA-B receptors), resulting in a net increase in inhibitory tone in the neural circuit.

Caption: Mechanism of GAT inhibition by (1R,3S)-3-Aminocyclopentanecarboxylic acid (ACPC).

Subtype Selectivity

The selectivity profile of (1R,3S)-3-Aminocyclopentanecarboxylic acid across the different GAT subtypes is a critical determinant of its overall pharmacological effect. While comprehensive selectivity data for this specific molecule is not widely published, related rigid analogs like cis-1,3-aminocyclohexane carboxylic acid (ACHC) are known to show some preference for the neuronal transporter GAT-1. It is plausible that (1R,3S)-3-Aminocyclopentanecarboxylic acid shares a similar profile.

Determining the IC₅₀ values for each of the four human GAT subtypes is essential to fully characterize its mechanism and predict its therapeutic and side-effect profile.

Experimental Protocols for Mechanistic Characterization

To validate the proposed mechanism of action and quantify the potency and selectivity of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, a series of in vitro assays are required.

Protocol: [³H]GABA Uptake Inhibition Assay

This assay is the gold standard for measuring the functional inhibition of GABA transporters. It quantifies the ability of a test compound to block the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.[4][6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound for each human GAT subtype (hGAT-1, hGAT-2, hGAT-3, hBGT-1).

Methodology:

-

Cell Culture: Culture mammalian cell lines (e.g., HEK293 or CHO cells) that have been engineered to stably express one of the human GABA transporter subtypes.[4] Plate the cells in 96-well plates approximately 24 hours before the experiment to achieve a confluent monolayer.[6]

-

Preparation of Solutions:

-

Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer or similar physiological salt solution.

-

Test Compound: Prepare a stock solution of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).

-

Radioligand Solution: Prepare a solution containing a fixed concentration of [³H]GABA (e.g., 30 nM) in the assay buffer.[4]

-

-

Uptake Assay:

-

Aspirate the culture medium from the wells.

-

Wash the cells twice with pre-warmed assay buffer.

-

Add the various dilutions of the test compound to the wells. Include wells for "total uptake" (no inhibitor) and "non-specific uptake" (a saturating concentration of a known GAT inhibitor like Nipecotic acid).

-

Initiate the uptake by adding the [³H]GABA solution to all wells.

-

Incubate the plate for a short, defined period (e.g., 3-10 minutes) at room temperature or 37°C.[4]

-

-

Termination and Lysis:

-

Rapidly terminate the uptake by aspirating the radioactive solution.

-

Immediately wash the cells three times with ice-cold assay buffer to remove extracellular [³H]GABA.

-

Lyse the cells by adding a scintillation cocktail or a lysis buffer directly to the wells.

-

-

Quantification:

-

Measure the radioactivity in each well using a scintillation counter.

-

The counts per minute (CPM) are directly proportional to the amount of [³H]GABA transported into the cells.

-

-

Data Analysis:

-

Subtract the non-specific uptake CPM from all other measurements.

-

Normalize the data by expressing the uptake at each compound concentration as a percentage of the total specific uptake (100%).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Caption: Experimental workflow for the [³H]GABA uptake inhibition assay.

Protocol: Radioligand Binding Assay for GABA-A Receptor

To ensure the compound's activity is trustworthy and specific to GATs, it is crucial to test for off-target effects at the most likely alternative sites, such as GABA receptors.

Objective: To determine if (1R,3S)-3-Aminocyclopentanecarboxylic acid binds to GABA-A receptors.

Methodology:

-

Membrane Preparation: Prepare a crude membrane fraction from rat cortical tissue, which is rich in GABA-A receptors.

-

Binding Assay:

-

In a 96-well plate, combine the cortical membranes, a fixed concentration of a specific GABA-A receptor radioligand (e.g., [³H]muscimol), and varying concentrations of the test compound.[4]

-

Include control wells for "total binding" (no competitor) and "non-specific binding" (a saturating concentration of unlabeled GABA).

-

Incubate to allow binding to reach equilibrium.

-

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of [³H]muscimol displaced by the test compound. Significant displacement would indicate binding to the GABA-A receptor, warranting further investigation. A lack of displacement (e.g., <50% displacement at 100 µM) suggests selectivity for the GATs over GABA-A receptors.[4]

Data Summary and Interpretation

The primary output from these studies will be the IC₅₀ values for the test compound against each GAT subtype. This quantitative data allows for direct comparison of potency and selectivity.

Table 1: Hypothetical Selectivity Profile for (1R,3S)-3-Aminocyclopentanecarboxylic acid

| Transporter Subtype | IC₅₀ (µM) | Primary Location | Predicted Impact of Inhibition |

| hGAT-1 | 5 - 25 | Neuronal | High: Major impact on terminating phasic GABA signals. |

| hGAT-2 | > 100 | Glial / Meningeal | Low: Minimal direct impact on synaptic transmission. |

| hGAT-3 | 25 - 75 | Astrocytic | Moderate: Affects extrasynaptic GABA tone. |

| hBGT-1 | > 100 | Glial / Extrasynaptic | Low: Minimal direct impact on synaptic transmission. |

Note: The IC₅₀ values presented are hypothetical and must be determined experimentally. They are estimated based on the activity of structurally related compounds.

Interpretation: A compound with this hypothetical profile would be considered a moderately potent, GAT-1 selective inhibitor. Its primary action would be to prolong the presence of GABA at the synapse by blocking neuronal reuptake, a mechanism consistent with potential anticonvulsant or anxiolytic activity. The weaker activity at GAT-3 suggests a lesser effect on the regulation of ambient, extrasynaptic GABA levels.

Conclusion

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a rigid GABA analog that functions as an inhibitor of GABA transporters. Its core mechanism involves competitively blocking the reuptake of GABA from the synaptic cleft, thereby increasing extracellular GABA levels and enhancing inhibitory neurotransmission. This guide outlines the molecular basis for this action and provides robust, self-validating experimental protocols to precisely quantify its potency and selectivity. Characterizing these parameters is a critical step in evaluating its potential as a research tool or a lead compound for the development of novel therapeutics targeting the GABAergic system.

References

-

Clausen, R. P., Frølund, B., & Krogsgaard-Larsen, P. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(8), 837-852. [Link]

-

Jojart, B., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(13), 1969-1980. [Link]

-

Wikipedia contributors. (2023). GABA transporter. Wikipedia, The Free Encyclopedia. [Link]

-

Kopec, K. K., McKenna, B. A., & Pauletti, D. (2005). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1, Unit 1.32. [Link]

-

Jojart, B., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Publications. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. GABA transporter subfamily. [Link]

-

MySkinRecipes. cis-3-Aminocyclopentanecarboxylic Acid. [Link]

-

Wikipedia contributors. (2023). GABA reuptake inhibitor. Wikipedia, The Free Encyclopedia. [Link]

-

BioIVT. GAT1 Transporter Assay. [Link]

-

Woehler, A., et al. (2018). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry, 90(15), 9459-9466. [Link]

-

Kochli, D. (2021). PSY313 CH8PT3: GABA Synthesis, Release, and Inactivation. YouTube. [Link]

-

Adeshina, Y. O., et al. (2023). Molecular basis of human GABA transporter 3 inhibition. Nature Communications, 14(1), 6931. [Link]

-

Saransaari, P., & Oja, S. S. (2000). GABA uptake inhibitors. Current Pharmaceutical Design, 6(8), 837-52. [Link]

-

Penmatsa, A. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110735. [Link]

-

Kumar, K., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 643-650. [Link]

-

Schoepp, D. D., et al. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Neurochemistry, 57(2), 714-716. [Link]

-

Adeshina, Y. O., et al. (2023). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]

-

Kumar, K., et al. (2022). Structural basis of GABA reuptake inhibition. Twist Bioscience. [Link]

-

PubChem. Cyclopentanecarboxylic acid, 3-amino-, cis-. [Link]

-

Cristovao-Ferreira, S., et al. (2013). GABA Transporters: Structure, Oligomerization, Trafficking and Pharmacology Determine Neuronal Excitability. ResearchGate. [Link]

-

Penmatsa, A. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. Semantic Scholar. [Link]

-

PubChem. 3-Aminocyclopentanecarboxylic acid. [Link]

-

Neal, M. J., & Bowery, N. G. (1977). Selective Inhibition of Neuronal GABA Uptake by cis-1,3-aminocyclohexane Carboxylic Acid. Brain Research, 138(1), 169-174. [Link]

-

PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. [Link]

- Liu, D. R., et al. (2019). Methods of suppressing pathogenic mutations using programmable base editor systems.

-

Thoreson, W. B., & Miller, R. F. (1994). Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors. Journal of General Physiology, 103(6), 1019-1034. [Link]

-

Allan, R. D., & Johnston, G. A. R. (1983). Conformationally Restricted GABA Analogues: From Rigid Carbocycles to Cage Hydrocarbons. Medicinal Research Reviews, 3(1), 91-118. [Link]

-

Goto, Y., et al. (2023). In vitro selection of macrocyclic peptide inhibitors containing cyclic γ-amino acids targeting the SARS-CoV-2 main protease. Nature Chemistry, 15, 998-1005. [Link]

-

Kale, A. J., et al. (2021). Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion. Journal of Medicinal Chemistry, 64(8), 4648-4673. [Link]

-

Fülöp, F., et al. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs. Amino Acids, 53, 469-480. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA transporter - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. GABA transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cis-3-Aminocyclopentanecarboxylic Acid [myskinrecipes.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Biological Activity of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, a chiral amino acid derivative of significant interest in pharmaceutical research and development. This document synthesizes the current understanding of its primary mechanism of action, focusing on its interaction with γ-aminobutyric acid (GABA) receptors, and presents detailed experimental protocols for its further characterization. Tailored for researchers, scientists, and drug development professionals, this guide offers field-proven insights and methodologies to facilitate the investigation of this compound's therapeutic potential.

Introduction

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a conformationally restricted analogue of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA). Its rigid cyclopentane core offers a unique stereochemical scaffold that is valuable in the design of selective ligands for various biological targets. This compound serves as a crucial building block in the synthesis of novel pharmaceuticals, particularly those aimed at modulating neurological pathways.[1][2] The hydrochloride salt form enhances its solubility and stability, making it amenable to a range of experimental conditions.

The primary biological interest in this class of compounds lies in their ability to interact with GABA receptors, which are pivotal in regulating neuronal excitability.[3] Dysfunction of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances, making GABA receptor modulators a key area of drug discovery.[1] This guide will delve into the specific interactions of the (1R,3S) stereoisomer with GABA receptors and provide the necessary technical framework for its comprehensive evaluation.

Core Mechanism of Action: Modulation of GABA Receptors

The biological activity of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is predominantly attributed to its interaction with GABA receptors. These receptors are broadly classified into two main types: ionotropic GABAA and GABAC receptors, and metabotropic GABAB receptors.

2.1. Interaction with GABAA and GABAC Receptors

GABAA and GABAC receptors are ligand-gated chloride ion channels.[4] Upon activation by an agonist, these channels open, leading to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission. While direct quantitative data for the (1R,3S) isomer is limited, studies on closely related stereoisomers provide strong evidence for activity at these receptors. Specifically, the enantiomers of cis-3-aminocyclopentanecarboxylic acid have been identified as moderately potent partial agonists at ρ1 and ρ2 GABAC receptors. Furthermore, vendor information suggests that the (1S,3R) enantiomer possesses GABAA receptor activity.[5]

Partial agonism implies that the compound binds to and activates the receptor but elicits a submaximal response compared to the endogenous ligand, GABA. This property can be therapeutically advantageous, as it may offer a more nuanced modulation of receptor activity with a potentially wider therapeutic window and reduced side effects compared to full agonists.

Signaling Pathway for GABAA/GABAC Receptor Activation

Caption: Proposed signaling pathway of (1R,3S)-3-Aminocyclopentanecarboxylic acid at GABAA/GABAC receptors.

Experimental Protocols for Biological Characterization

To rigorously define the biological activity of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, a series of in vitro assays are recommended. The following protocols are adapted from established methodologies for characterizing GABA receptor ligands.

3.1. Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride for GABAA and GABAC receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex or cerebellum tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

-

Wash the membranes multiple times by resuspension and centrifugation in buffer to remove endogenous GABA.

-

Resuspend the final membrane pellet in the assay buffer at a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared membranes, a specific radioligand (e.g., [3H]muscimol for GABAA receptors or [3H]GABA in the presence of a GABAA antagonist for GABAC receptors), and varying concentrations of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of a known GABA receptor agonist (e.g., unlabeled GABA).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium.

-

-

Termination and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: A generalized workflow for determining receptor binding affinity using a radioligand assay.

3.2. Electrophysiological Assays

Electrophysiology provides a functional measure of a compound's effect on ion channel activity.

Objective: To characterize the functional activity (agonist, antagonist, or modulator) of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride at GABAA and GABAC receptors.

Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):

-

Oocyte Preparation:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject the oocytes with cRNA encoding the subunits of the desired GABA receptor subtype (e.g., α1β2γ2 for GABAA or ρ1 for GABAC).

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a physiological saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Compound Application and Data Acquisition:

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.

-

Apply varying concentrations of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride alone to test for agonist activity.

-

Co-apply the test compound with GABA to assess for modulatory or antagonist activity.

-

Record the changes in membrane current in response to compound application.

-

-

Data Analysis:

-

Measure the peak amplitude of the elicited currents.

-

For agonist activity, plot the current amplitude against the logarithm of the test compound concentration to determine the EC50 and maximal efficacy relative to GABA.

-

For antagonist activity, plot the inhibition of the GABA-evoked current against the logarithm of the test compound concentration to determine the IC50.

-

Quantitative Data Summary

| Compound | Receptor Subtype | Assay Type | Measured Activity | Reference |

| Enantiomers of cis-3-Aminocyclopentanecarboxylic acid | ρ1 and ρ2 GABAC | Electrophysiology | Moderately potent partial agonists | [4] |

| (1S,3R)-3-Aminocyclopentane carboxylic acid | GABAA | Not specified | Has GABAA receptor activity | [5] |

Conclusion and Future Directions

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride presents a compelling scaffold for the development of novel therapeutics targeting the GABAergic system. Based on the activity of its stereoisomers, it is strongly hypothesized to act as a modulator, likely a partial agonist, at GABAA and/or GABAC receptors. The detailed experimental protocols provided in this guide offer a robust framework for the definitive characterization of its pharmacological profile.

Future research should focus on obtaining precise quantitative data on its binding affinity and functional activity at various GABA receptor subtypes. Furthermore, in vivo studies are warranted to investigate its pharmacokinetic properties, CNS penetration, and potential therapeutic efficacy in animal models of neurological disorders. The exploration of its potential neuroprotective effects, as suggested for related compounds, also represents a promising avenue for further investigation.[2]

References

-

GABAa receptors: structure, function, pharmacology, and related disorders. Journal of Translational Medicine. (URL: [Link])

-

GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. (URL: [Link])

-

(1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD) reduces intracellular glutamate levels in astrocytes. PubMed. (URL: [Link])

-

(1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem. (URL: [Link])

-

Electrophysiology of ionotropic GABA receptors. Journal of Neurophysiology. (URL: [Link])

- CN112574046A - Method for preparing (1R,3S)

-

Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin | Request PDF. ResearchGate. (URL: [Link])

-

The activation mechanism of 1 2 2S and 3 3 2S GABAA receptors. UQ eSpace. (URL: [Link])

-

Selective Inhibition of Neuronal GABA Uptake by cis-1,3-aminocyclohexane Carboxylic Acid. PubMed. (URL: [Link])

-

GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf. (URL: [Link])

-

GABAA and GABAB Receptors and the Ionic Mechanisms Mediating Their Effects on Locus Coeruleus Neurons. PubMed. (URL: [Link])

-

γ-Aminobutyric Acid(C) (GABA C ) Selective Antagonists Derived from the Bioisosteric Modification of 4-Aminocyclopent-1-enecarboxylic Acid: Amides and Hydroxamates | Request PDF. ResearchGate. (URL: [Link])

-

GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons. PubMed. (URL: [Link])

-

GABAA receptor - Wikipedia. (URL: [Link])

Sources

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Resurgence of a Classic Scaffold: An In-depth Technical Guide to Aminocyclopentanecarboxylic Acid Derivatives

Abstract

The journey of aminocyclopentanecarboxylic acid (ACPC) and its derivatives is a compelling narrative of chemical ingenuity and evolving biological understanding. From its early investigation as a non-metabolizable amino acid to its current status as a sophisticated tool in drug discovery and peptide design, the cyclopentane scaffold has proven to be a remarkably versatile platform. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of ACPC derivatives. We will delve into the stereoselective synthetic strategies that have enabled access to a rich diversity of these molecules, explore their profound impact on neuroscience as potent modulators of glutamate receptors, and examine their role as conformational constraints in the design of novel peptidomimetics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this important class of compounds.

A Historical Perspective: From Metabolic Probe to Therapeutic Hope

The story of aminocyclopentanecarboxylic acid begins in the mid-20th century with the synthesis and study of 1-aminocyclopentane-1-carboxylic acid, commonly known as cycloleucine.[1][2][3] Initially, its primary value was as a research tool. As a non-metabolizable amino acid, cycloleucine served as a stable probe to investigate amino acid transport systems in various biological contexts, including renal tubules and cancer cells.[1][3] Early studies in the 1960s and 1970s explored its effects on amino acid transport and its potential as an inhibitor of nucleic acid methylation.[2]

The therapeutic potential of this scaffold began to emerge with the discovery that certain derivatives could interact with the central nervous system. A pivotal moment was the realization that constrained analogues of glutamate, the primary excitatory neurotransmitter in the brain, could exhibit potent and selective activity at glutamate receptors. This discovery opened the door to the development of a vast array of ACPC derivatives as tools to dissect the complex pharmacology of glutamatergic signaling and as potential therapeutic agents for neurological and psychiatric disorders.

The Synthetic Challenge: Mastering Stereochemistry on a Five-Membered Ring

The biological activity of aminocyclopentanecarboxylic acid derivatives is exquisitely dependent on their stereochemistry. The relative and absolute configuration of the amino and carboxyl groups, as well as any additional substituents on the cyclopentane ring, dictates their three-dimensional shape and, consequently, their interaction with biological targets. This has made the development of stereoselective synthetic routes a central theme in the chemistry of ACPCs.

A variety of strategies have been developed to access all possible stereoisomers of ACPC. These can be broadly categorized as:

-

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

-

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions.

-

Resolution of Racemates: Separating a mixture of enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent.

Modern synthetic efforts have focused on developing scalable and efficient routes to enantiomerically pure ACPC building blocks suitable for solid-phase peptide synthesis and medicinal chemistry programs.[4][5] One notable approach involves the stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives through the regioselective ring-opening of an aziridine intermediate.[6]

Workflow for Stereoselective Synthesis of ACPC Derivatives

Caption: Stereoselective synthesis of ACPC derivatives.

Modulating the Master Switch: ACPC Derivatives as Glutamate Receptor Ligands

The most significant impact of aminocyclopentanecarboxylic acid derivatives has been in the field of neuroscience, particularly in the study of glutamate receptors. These receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels, and metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors.

Ionotropic Glutamate Receptors (iGluRs)

ACPC derivatives have been developed as antagonists for the N-methyl-D-aspartate (NMDA) subtype of iGluRs.[7] Overactivation of NMDA receptors is implicated in a number of neurodegenerative conditions, making NMDA receptor antagonists a key area of therapeutic interest. The rigid cyclopentane scaffold allows for precise positioning of the amino and carboxyl groups to mimic the binding of glutamate, while modifications to the ring can introduce antagonistic properties.

Metabotropic Glutamate Receptors (mGluRs)

The discovery of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) as a potent agonist of mGluRs was a landmark achievement.[8][9][10] ACPD and its analogues have been instrumental in characterizing the physiological roles of the eight different mGluR subtypes, which are further classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and downstream signaling pathways.

-

Group I mGluRs (mGluR1 and mGluR5): Coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

-

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs: Coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The development of subtype-selective ACPC derivatives has allowed for a more nuanced understanding of the roles of individual mGluRs in synaptic plasticity, neuronal excitability, and various disease states.

Signaling Pathways of Group I and Group II/III mGluR Agonists

Caption: Downstream signaling of mGluR agonists.

A Scaffold for Structure: Conformational Constraints in Peptide Design

Beyond their neuropharmacological applications, aminocyclopentanecarboxylic acids have emerged as valuable tools for controlling the three-dimensional structure of peptides. The rigid cyclopentane ring, when incorporated into a peptide backbone, restricts the available conformational space, leading to the formation of well-defined secondary structures.

This "conformational constraint" strategy is a powerful approach in the design of peptidomimetics – molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability to enzymatic degradation and better oral bioavailability.

For example, oligomers of trans-2-aminocyclopentanecarboxylic acid have been shown to adopt a stable 12-helical conformation.[11] This predictable folding behavior allows for the rational design of peptide-based molecules with specific shapes, which can be used to target protein-protein interactions or mimic the bioactive conformation of a natural peptide ligand.

Quantitative Insights: Biological Activities of Key ACPC Derivatives

The following table summarizes the biological activities of several key aminocyclopentanecarboxylic acid derivatives at various glutamate receptor subtypes. This data highlights the remarkable tunability of this scaffold, where subtle changes in stereochemistry and substitution patterns can lead to profound differences in potency and selectivity.

| Compound | Target | Activity | Value | Reference |

| (±)-trans-ACPD | mGluR1 | Agonist | EC50 = 15 µM | [10] |

| mGluR2 | Agonist | EC50 = 2 µM | [10] | |

| mGluR5 | Agonist | EC50 = 23 µM | [10] | |

| (1S,3R)-ACPD | mGluR1 | Agonist | EC50 = 42 µM | [9] |

| mGluR2 | Agonist | EC50 = 5 µM | [9] | |

| mGluR5 | Agonist | EC50 = 15 µM | [9] | |

| ACPT-II | mGluR1a | Antagonist | K_B = 115 ± 2 µM | [12] |

| mGluR2 | Antagonist | K_B = 88 ± 21 µM | [12] | |

| mGluR4a | Antagonist | K_B = 77 ± 9 µM | [12] | |

| (+)-(3S,4S)-ACPT-III | mGluR4a | Agonist | EC50 = 8.8 ± 3.2 µM | [12] |

Experimental Protocols

Synthesis of Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid

This protocol is adapted from a scalable synthesis method and is provided for illustrative purposes.[4][5]

Step 1: Hydrogenolysis of the Chiral Amine Precursor

-

To a solution of the precursor salt (e.g., (S,S,S)-2-amino-cyclopentanecarboxylic acid ethyl ester hydrobromide) (60.0 g, 175.3 mmol) in methanol (800 mL) under an argon atmosphere, add 10% palladium on activated carbon (6.0 g).

-

Evacuate the flask and refill with hydrogen gas to a pressure of 1.05 atm.

-

Stir the mixture vigorously at 45 °C for 5-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under vacuum.

Step 2: Hydrolysis of the Ester

-

Dissolve the residue from Step 1 in 500 mL of 10% hydrochloric acid.

-

Heat the mixture in an oil bath at 70 °C for 4 hours.

-

Concentrate the mixture under vacuum, add a fresh portion of 10% HCl, and heat at 60 °C for 12 hours.

-

Evaporate the mixture to dryness and wash the solid residue with ice-cold acetone to yield the hydrochloride salt of (1S,2S)-2-aminocyclopentanecarboxylic acid.

Step 3: Fmoc Protection

-

Dissolve the amino acid hydrochloride salt (e.g., 34.4 g) in water (400 mL).

-

Add potassium bicarbonate (68 g, 0.68 mol) portion-wise, followed by acetonitrile (350 mL) and Fmoc-OSu (57.3 g, 170 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Work up the reaction mixture to isolate the final product, Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid.

Radioligand Binding Assay for Glutamate Receptors

This is a general protocol for a competitive radioligand binding assay.[12][13][14][15]

Materials:

-

Receptor preparation (e.g., membrane homogenate from cells or tissue expressing the target receptor)

-

Radioligand (a radioactively labeled compound with high affinity for the target receptor)

-

Unlabeled test compounds (ACPC derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding)

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound to triplicate wells. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The journey of aminocyclopentanecarboxylic acid derivatives from simple metabolic probes to sophisticated tools in drug discovery and chemical biology is a testament to the power of fundamental research and the continuous evolution of synthetic chemistry. The ability to precisely control the stereochemistry of these molecules has unlocked a wealth of biological activities, particularly in the realm of neuroscience. The conformational constraints imposed by the cyclopentane ring have also provided a powerful strategy for the design of novel peptide-based therapeutics.

Looking ahead, the field is poised for further innovation. The discovery of novel enzymes capable of synthesizing cycloleucine derivatives opens up exciting possibilities for biocatalytic production routes.[16] The continued exploration of the structure-activity relationships of ACPC derivatives at various receptor subtypes will undoubtedly lead to the development of more potent and selective pharmacological tools and, potentially, new therapeutic agents for a range of debilitating diseases. The integration of computational modeling with synthetic chemistry will further accelerate the design of ACPC-based molecules with tailored properties. The humble cyclopentane ring, it seems, still has many secrets to reveal.

References

-

Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes. J Med Chem. 1996;39(16):3107-16. [Link]

-

Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. J Am Chem Soc. 2002;124(42):12447-52. [Link]

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. J Org Chem. 2018;83(21):13263-13273. [Link]

-

Radioligand Binding Assays. Gifford Bioscience. [Link]

-

Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. University of Wisconsin–Madison. [Link]

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. [Link]

-

Stereoselective Synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid via C–H Insertion of Alkylidenecarbene. Semantic Scholar. [Link]

-

Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. J Med Chem. 1991;34(8):2624-35. [Link]

-